molecular formula C6H7Cl5 B14627813 (1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane CAS No. 56994-24-2

(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane

Cat. No.: B14627813
CAS No.: 56994-24-2
M. Wt: 256.4 g/mol
InChI Key: SCTBPPSXYXJCFE-VJTZZWJDSA-N
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Description

(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane is a chlorinated cyclohexane derivative. This compound is characterized by the presence of five chlorine atoms attached to a cyclohexane ring. It is one of the stereoisomers of pentachlorocyclohexane, which can exist in multiple forms due to the different possible arrangements of chlorine atoms around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane typically involves the chlorination of cyclohexane. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclohexane ring. The process may involve the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where cyclohexane is continuously fed and reacted with chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the desired product. The resulting mixture is then subjected to purification processes, such as distillation or crystallization, to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or cyclohexane itself.

    Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out in polar solvents like water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include hydroxylated or aminated cyclohexane derivatives.

    Reduction Reactions: Products include partially chlorinated cyclohexanes or cyclohexane.

    Oxidation Reactions: Products include cyclohexanone or other oxidized cyclohexane derivatives.

Scientific Research Applications

(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane has various applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of chlorination on the chemical properties of cyclohexane.

    Biology: Research on its biological activity and potential effects on living organisms.

    Medicine: Investigations into its potential use as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S,2S,4R,5

Properties

CAS No.

56994-24-2

Molecular Formula

C6H7Cl5

Molecular Weight

256.4 g/mol

IUPAC Name

(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane

InChI

InChI=1S/C6H7Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6H,1H2/t2-,3+,4-,5+,6?

InChI Key

SCTBPPSXYXJCFE-VJTZZWJDSA-N

Isomeric SMILES

C1[C@H]([C@H](C([C@H]([C@H]1Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C(C(C(C(C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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